molecular formula C7H8N2 B8809509 Benzaldehyde, hydrazone

Benzaldehyde, hydrazone

Cat. No. B8809509
M. Wt: 120.15 g/mol
InChI Key: CRKDNNLDFYKBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, hydrazone is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzaldehyde, hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzaldehyde, hydrazone

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

benzylidenehydrazine

InChI

InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2

InChI Key

CRKDNNLDFYKBEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 L flask equipped with a mechanical stirrer, thermometer, and addition funnel was charged with 250 mL of methanol and cooled to 0° C. Barium oxide (9.8 g, 64 mmol) was added portion-wise with exotherm. The reaction was cooled to 0° C., and hydrazine monohydrate (64.1 g, 1.28 mol) was slowly added. The reaction mixture was stirred for 10 minutes, after which time benzaldehyde (135.8 g, 1.28 mol) was added drop-wise over a 30 minute period. The reaction was then stirred for 1 hour, while maintaining a temperature below 8 (C. 1H NMR indicated the absence of ketone and a complete reaction. Ether (200 mL) was added, and the BaO was filtered through a bed of silica gel. The resultant clear filtrate was liberated of methanol on a rotary evaporator at or below room temperature. A large mass of bright yellow solid azine (1H-NMR (300 MHz, CDCl3) δ (ppm): 8.67 (s, 2H), 7.85 (m, 4H), 7.47 (m, 6H)), was removed by filtration, and the filtrate was distilled to provide ca. 12 g of distillate benzylidene-hydrazine. The material was stored under refrigeration. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.74 (s, 1H), 7.53 (m, 2H), 7.35 (m, 3H), 5.5 (br, 2H).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
64.1 g
Type
reactant
Reaction Step Three
Quantity
135.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.